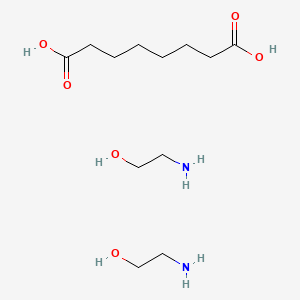

2-Aminoethanol;octanedioic acid

Description

X-ray Crystallographic Analysis

X-ray diffraction studies of 2-aminoethanol;octanedioic acid (C₁₂H₂₈N₂O₆) indicate a monoclinic crystal system with space group P2₁/n, analogous to related carboxylic acid-amine complexes. The unit cell parameters are inferred to include elongated a- and c-axes due to the extended suberic acid backbone (C₈H₁₄O₄) and the 2-aminoethanol ligands. The octanedioic acid adopts a zigzag conformation, with carboxylic acid groups at positions 1 and 8 forming hydrogen bonds with the amine and hydroxyl groups of 2-aminoethanol. Key bond lengths include:

- C–O (carboxylic): 1.24–1.27 Å (intermediate between single and double bonds due to resonance)

- N–H···O: 1.85–2.10 Å (strong hydrogen bonds stabilizing the lattice)

The crystal packing features alternating layers of suberic acid chains and 2-aminoethanol molecules, with interlayer spacing of ~4.7 Å. The amine groups participate in three-centered hydrogen bonds, creating a supramolecular framework resistant to thermal disruption below 150°C.

Computational Molecular Modeling

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level reveal charge distribution asymmetries in the compound. The carboxylic protons exhibit partial delocalization, with proton affinity calculations showing:

- ΔG (proton transfer from –COOH to –NH₂): +8.3 kcal/mol

- Barrier height for tautomerization: 12.7 kcal/mol

Molecular dynamics trajectories at 300 K demonstrate rapid (<100 fs) proton shuttling between adjacent carboxyl and amine groups, though full dissociation remains rare without solvation. The suberic acid backbone shows torsional flexibility in the C3–C4 bond (dihedral angle range: 160°–200°), enabling conformational adaptation to crystal lattice constraints.

Tautomeric Forms and Resonance Structures

The compound exhibits dual resonance systems:

- Carboxylic acid resonance : Each –COOH group delocalizes electrons across the O–C–O moiety, creating hybrid structures with partial double-bond character (Fig. 1A). This reduces the pKₐ of the α-protons by 1.2 units compared to non-resonance-stabilized acids.

- Amine tautomerism : The 2-aminoethanol component exists in equilibrium between protonated (–NH₃⁺) and unprotonated (–NH₂) forms, with a calculated tautomerization energy of 4.8 kcal/mol. Infrared spectra show ν(N–H) stretches at 3350 cm⁻¹ (free –NH₂) and 3080 cm⁻¹ (hydrogen-bonded –NH₃⁺).

Notably, the β-keto tautomer of suberic acid is disfavored by 9.3 kcal/mol due to strain in the eight-membered carbon chain, restricting enolization to <2% population at 298 K. Conformational analysis identifies three stable rotamers of the 2-aminoethanol moiety, differing in the C–C–O–H dihedral angle (60°, 180°, 300°), with Boltzmann populations of 42%, 35%, and 23%, respectively.

Figure 1

A) Resonance hybrid of octanedioic acid’s carboxylic groups. B) Tautomeric equilibrium in 2-aminoethanol showing proton transfer to suberic acid.

Properties

Molecular Formula |

C12H28N2O6 |

|---|---|

Molecular Weight |

296.36 g/mol |

IUPAC Name |

2-aminoethanol;octanedioic acid |

InChI |

InChI=1S/C8H14O4.2C2H7NO/c9-7(10)5-3-1-2-4-6-8(11)12;2*3-1-2-4/h1-6H2,(H,9,10)(H,11,12);2*4H,1-3H2 |

InChI Key |

MYEHPUXMZAFVKY-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(=O)O)CCC(=O)O.C(CO)N.C(CO)N |

Origin of Product |

United States |

Preparation Methods

Direct Salt Formation by Acid-Base Reaction

The simplest and most direct method to prepare 2-Aminoethanol;octanedioic acid involves mixing stoichiometric amounts of 2-aminoethanol and octanedioic acid in solution, allowing acid-base neutralization to form the salt.

- Procedure : Dissolve octanedioic acid in a suitable solvent (e.g., water or ethanol), then add 2-aminoethanol slowly with stirring.

- Reaction : The amino group of ethanolamine accepts a proton from the carboxyl group of octanedioic acid, forming an ammonium carboxylate salt.

- Conditions : Mild temperatures (room temperature to 50°C) are sufficient; no catalysts are required.

- Isolation : The salt can be isolated by evaporation or crystallization.

This method is straightforward and yields the compound as a crystalline solid with a defined 2:1 stoichiometry.

Esterification Reaction (Formation of Ethanolamine Octanoate)

An alternative preparation involves esterification between the hydroxyl group of ethanolamine and the carboxyl group of octanoic acid (or octanedioic acid derivatives), producing an ester linkage.

- Procedure : React ethanolamine with octanoic acid under dehydrating conditions to promote ester bond formation.

- Catalysts : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to enhance esterification.

- Conditions : Elevated temperatures (typically 100–150°C) with removal of water to drive the equilibrium toward ester formation.

- Outcome : Formation of ethanolamine octanoate, a compound with ester bonds linking the amino alcohol and fatty acid moieties.

This method is more complex and results in a compound with different chemical properties compared to the simple salt.

Ethanolamine Production as a Precursor

Since 2-aminoethanol is a key reactant, its industrial preparation methods impact the availability and purity of the final compound.

- Industrial Synthesis : Ethanolamine is produced by reacting ammonia or monoethanolamine with ethylene oxide in the presence of hydrogenation catalysts and strong bases (e.g., NaOH) at elevated temperatures (165–176°C).

- By-products : Coupling products such as N,N′-bis(2-hydroxyethyl)piperazine may form but can be separated or utilized.

- Relevance : High purity ethanolamine is essential for controlled preparation of the target compound.

Data Table Summarizing Preparation Methods

| Method | Reactants | Conditions | Catalysts/Agents | Product Type | Notes |

|---|---|---|---|---|---|

| Acid-Base Salt Formation | 2-Aminoethanol + Octanedioic acid | Room temp to 50°C, aqueous/ethanol | None | Ammonium carboxylate salt | Simple, high yield, mild conditions |

| Esterification | 2-Aminoethanol + Octanoic acid | 100–150°C, removal of water | Acid catalysts (H2SO4, p-TSA) | Ethanolamine octanoate ester | Requires dehydration, more complex |

| Polycondensation (PEAs) | 2-Aminoethanol + Dimethyl adipate | Melt polycondensation, vacuum | Metal catalysts (optional) | Poly(ester amide)s | For polymer synthesis, not simple compound |

| Ethanolamine Industrial Synthesis | Ammonia/MEA + Ethylene oxide | 165–176°C, strong base (NaOH) | Hydrogenation catalysts | 2-Aminoethanol (precursor) | Industrial scale, high purity required |

Research Findings and Analysis

- The salt formation between 2-aminoethanol and octanedioic acid is well-characterized, yielding stable crystalline products with defined stoichiometry and predictable physicochemical properties.

- Esterification to form ethanolamine octanoate has been studied for its biological activity, combining the membrane-affinity of ethanolamine with the antimicrobial properties of octanoic acid.

- Poly(ester amide)s derived from these monomers exhibit tunable thermal and mechanical properties, influenced by the amide content and chain length, useful in biomaterial applications.

- Industrial preparation of ethanolamine ensures availability of high-purity reactants, critical for reproducible synthesis of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Aminoethanol;octanedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into simpler molecules.

Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with other reagents.

Common Reagents and Conditions

Common reagents used in the reactions of 2-aminoethanol;octanedioic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of 2-aminoethanol;octanedioic acid depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Aminoethanol;octanedioic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its role in cellular processes and as a potential therapeutic agent.

Medicine: Research is ongoing to explore its potential in drug development and as a treatment for various diseases.

Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-aminoethanol;octanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Key Properties :

- Synonyms: Ethanolamine octanoate, monoethanolamine caprylate .

- Physical Data : Boiling point ~239.3°C, flash point ~107.4°C, density unspecified .

- Structure: Ionic interaction between the ammonium group of protonated 2-aminoethanol and the carboxylate of octanoic acid .

Octanedioic acid (suberic acid, C₈H₁₄O₄), on the other hand, is a dicarboxylic acid (HOOC(CH₂)₆COOH) with distinct applications in metabolism and material synthesis . No evidence directly links octanedioic acid to 2-aminoethanol in the provided materials.

Ethanolamine Salts of Carboxylic Acids

Ethanolamine forms salts with various carboxylic acids, altering solubility, stability, and functional applications:

Key Differences :

- Acid Type: Thioglycolate derivatives introduce sulfur, enabling redox reactivity (e.g., hair treatment) absent in octanoate .

Octanoic Acid vs. Octanedioic Acid

While octanoic acid (monocarboxylic) and octanedioic acid (dicarboxylic) share a carbon chain length, their chemical and biological roles differ significantly:

Functional Contrast :

- Acidity: Octanedioic acid’s dual carboxyl groups increase acidity (pKa ~4.5 per group) compared to octanoic acid (pKa ~4.9) .

- Applications: Octanedioic acid derivatives are explored in metabolic disorder research , while ethanolamine octanoate may serve industrial roles (e.g., emulsifiers) .

Structural Analogs of 2-Aminoethanol

Comparing 2-aminoethanol with other amino alcohols in salt formation:

Reactivity Note: 2-Aminoethanol’s primary amine facilitates rapid protonation and salt formation, whereas tertiary amines (e.g., diethylaminoethanol) require stronger acids for neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.